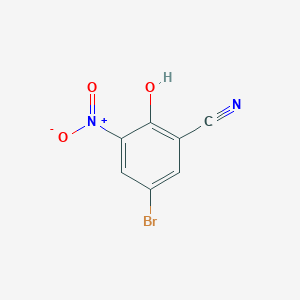

5-Bromo-2-hydroxy-3-nitrobenzonitrile

Description

Contextualization of 5-Bromo-2-hydroxy-3-nitrobenzonitrile within Substituted Benzonitrile (B105546) Chemistry

This compound is a polysubstituted benzonitrile that embodies the characteristic features of nitrile-substituted halophenols, with the addition of a strongly deactivating nitro (-NO2) group. This particular arrangement of substituents—a bromine atom at position 5, a hydroxyl group at position 2, and a nitro group at position 3 relative to the nitrile group—creates a highly specific electronic and steric environment on the aromatic ring.

The presence of these four distinct functional groups on a single benzene (B151609) ring makes this compound a versatile building block in organic synthesis. Its structure is a prime example of how multiple substituents can be strategically placed to fine-tune the reactivity of an aromatic scaffold, allowing for selective modifications at various positions. The study of this compound provides valuable insights into the cumulative effects of activating and deactivating groups on the chemical properties of benzonitriles.

Electronic and Steric Influences of Bromine, Hydroxyl, and Nitro Functionalities on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is dictated by the combined electronic and steric effects of its substituents.

Hydroxyl Group (-OH): The hydroxyl group at the C2 position is a powerful activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions. However, its ortho position to the nitrile group and meta to the bromine and nitro groups means its activating influence is directed towards positions C4 and C6.

Bromine Atom (-Br): The bromine atom at the C5 position is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it can donate a lone pair of electrons through resonance, directing electrophilic attack to the ortho and para positions. In this molecule, its influence is overshadowed by the stronger directing effects of the hydroxyl and nitro groups.

Nitrile Group (-CN): The nitrile group is a deactivating group, withdrawing electron density from the ring via both induction and resonance. It directs incoming electrophiles to the meta position.

The steric hindrance resulting from the substituents also plays a crucial role in the molecule's reactivity. The bulky bromine atom and the nitro group can impede the approach of reagents to adjacent positions, thereby influencing the regioselectivity of reactions. The interplay of these electronic and steric factors results in a complex reactivity profile, where certain positions on the ring are activated for nucleophilic substitution while others are deactivated towards electrophiles.

Interactive Table: Electronic Effects of Substituents on the Benzene Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitrile (-CN) | C1 | Electron-withdrawing (Inductive & Resonance) | Deactivating, meta-directing |

| Hydroxyl (-OH) | C2 | Electron-donating (Resonance), Electron-withdrawing (Inductive) | Activating, ortho, para-directing |

| Nitro (-NO2) | C3 | Electron-withdrawing (Inductive & Resonance) | Strongly deactivating, meta-directing |

| Bromine (-Br) | C5 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating, ortho, para-directing |

Overview of Research Trajectories in Benzonitrile Scaffold Functionalization

Research in the functionalization of benzonitrile scaffolds is a dynamic area of organic chemistry, driven by the utility of these compounds as precursors to pharmaceuticals, agrochemicals, and materials. ontosight.ai Current research trajectories focus on several key areas:

Catalytic C-H Functionalization: A major trend involves the direct functionalization of C-H bonds on the benzonitrile ring. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling methods, which often require pre-functionalized starting materials. Researchers are developing novel transition-metal catalysts to achieve regioselective alkylation, arylation, and amination of the benzonitrile core.

Novel Cross-Coupling Methodologies: The development of new and improved cross-coupling reactions remains a central theme. This includes the use of palladium, copper, and nickel catalysts to form C-C, C-N, and C-O bonds, allowing for the introduction of a wide range of functional groups onto the benzonitrile scaffold. These methods are crucial for building molecular complexity.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis has emerged as a powerful tool for the functionalization of benzonitriles. This strategy enables mild reaction conditions and allows for unique bond formations that are often difficult to achieve with traditional thermal methods.

Functionalization of the Nitrile Group: Beyond modifications to the aromatic ring, significant research is dedicated to the transformation of the nitrile group itself. This includes the development of new methods for the selective reduction of nitriles to amines, their hydrolysis to carboxylic acids, and their participation in cycloaddition reactions to form heterocyclic systems. libretexts.org

These research efforts are continually expanding the synthetic toolbox available to chemists, enabling the creation of novel and complex benzonitrile derivatives with tailored properties for various applications.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O3/c8-5-1-4(3-9)7(11)6(2-5)10(12)13/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHWSXVTGCREDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Studies

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

Analysis of Crystal Packing and Intermolecular Interactions

A crystal structure determination would reveal how molecules of 5-Bromo-2-hydroxy-3-nitrobenzonitrile arrange themselves in a crystal lattice. This includes an analysis of intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential halogen bonding involving the bromine atom, which collectively dictate the stability and physical properties of the crystal. Without experimental data, a description of the specific packing motif and interactions is not possible.

Identification and Characterization of Hydrogen Bonding Networks (O-H···O, O-H···N, C-H···O, C-H···π)

The presence of a hydroxyl group (O-H), a nitrile group (C≡N), and a nitro group (NO₂) makes this compound a prime candidate for forming various hydrogen bonds. A crystallographic study would identify and characterize these networks, such as hydrogen bonds between the hydroxyl proton and the nitrogen of the nitrile group or an oxygen of the nitro group on an adjacent molecule. The geometric parameters (distances and angles) of these bonds are critical for understanding the supramolecular assembly. No specific data on such networks for this compound are available.

Investigation of Conformational Preferences in the Crystalline Phase

While the benzene (B151609) ring is planar, the orientation of the hydroxyl and nitro groups relative to the ring and to each other is a key conformational feature. X-ray diffraction analysis would determine the specific conformation adopted by the molecule in the crystal, including the planarity of the functional groups with respect to the aromatic ring. This information is currently not available.

Studies of Molecular Disorder and Polymorphism

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Molecular disorder involves the occupancy of a specific atomic position by different chemical species or orientations within the crystal lattice. Studies to determine if this compound exhibits polymorphism or molecular disorder would require extensive crystallographic screening under various conditions, and no such studies have been published.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the characteristic vibrational modes of a molecule. Each functional group in a molecule vibrates at a characteristic frequency, and a spectrum provides a unique "fingerprint." While the characteristic absorption/scattering regions for the functional groups in this compound can be predicted, specific experimental spectra and detailed mode assignments for this compound have not been found in the literature.

Assignment of Characteristic Vibrational Modes (e.g., νC≡N, νOH, νNO₂, νC-Br)

A detailed vibrational analysis would involve assigning the observed bands in the FT-IR and Raman spectra to specific molecular motions. For this compound, the key vibrational modes would be:

ν(C≡N): The nitrile stretching vibration, typically a sharp, intense band. In substituted benzonitriles, this mode is generally observed in the 2220-2240 cm⁻¹ region.

ν(O-H): The hydroxyl stretching vibration, which appears as a broad band, typically in the 3200-3600 cm⁻¹ range. Its position and shape are sensitive to hydrogen bonding.

ν(NO₂): The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νₐs) typically around 1500-1570 cm⁻¹ and a symmetric stretch (νₛ) around 1335-1370 cm⁻¹.

ν(C-Br): The carbon-bromine stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Without experimental spectra, a data table of observed frequencies and their assignments for this compound cannot be constructed.

Analysis of Substituent Effects on Vibrational Frequencies

The hydroxyl group typically exhibits a strong, broad O-H stretching vibration in the region of 3200-3600 cm⁻¹. The exact position and broadening are influenced by hydrogen bonding interactions. The in-plane O-H bending vibration is expected to appear around 1350-1450 cm⁻¹.

The nitro group introduces strong and characteristic vibrations. The asymmetric and symmetric stretching vibrations of the NO₂ group are anticipated to be observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Additionally, scissoring, wagging, and twisting modes for the nitro group are expected at lower frequencies.

The cyano group presents a sharp and intense C≡N stretching vibration, typically found in the 2220-2260 cm⁻¹ region for aromatic nitriles. The position of this band can be influenced by the electronic effects of the other substituents on the ring.

The bromo group will have a C-Br stretching vibration at a much lower frequency, generally in the range of 500-600 cm⁻¹. niscair.res.in The C-Br in-plane and out-of-plane bending vibrations are expected at even lower wavenumbers. niscair.res.in

The benzene ring itself will display characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C-C stretching vibrations (ring breathing modes) in the 1400-1600 cm⁻¹ region. The substitution pattern will also influence the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range, which are often diagnostic of the number of adjacent hydrogen atoms on the ring.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Substituent |

|---|---|---|

| O-H Stretch | 3200-3600 | Hydroxyl |

| C-H Stretch (Aromatic) | >3000 | Benzene Ring |

| C≡N Stretch | 2220-2260 | Cyano |

| NO₂ Asymmetric Stretch | 1500-1570 | Nitro |

| C-C Stretch (Aromatic) | 1400-1600 | Benzene Ring |

| O-H Bend | 1350-1450 | Hydroxyl |

| NO₂ Symmetric Stretch | 1300-1370 | Nitro |

| C-Br Stretch | 500-600 | Bromo |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Proton (¹H) and Carbon (¹³C) NMR for Chemical Environment Analysis

Specific experimental ¹H and ¹³C NMR data for this compound are not available in the surveyed literature. However, the expected chemical shifts can be predicted based on the additive effects of the substituents on the benzene ring. The aromatic region of the ¹H NMR spectrum would be of particular interest, showing signals for the two remaining aromatic protons. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

For the aromatic protons, the deshielding effects of the nitro and cyano groups, and the shielding/deshielding effects of the hydroxyl and bromo groups would determine the final chemical shifts. In ¹³C NMR, the carbons attached to the electronegative substituents (hydroxyl, nitro, and bromo) and the cyano carbon would exhibit characteristic chemical shifts.

| Proton | Expected Chemical Shift Range (ppm) |

|---|---|

| Ar-H | 7.0 - 8.5 |

| -OH | Variable, typically 5.0 - 10.0 |

| Carbon | Expected Chemical Shift Range (ppm) |

|---|---|

| C-OH | 150 - 160 |

| C-NO₂ | 140 - 150 |

| C-Br | 110 - 120 |

| C-CN | 115 - 125 |

| C≡N | 110 - 120 |

| Aromatic C | 120 - 140 |

Correlation with Computational Chemical Shift Predictions

In the absence of experimental NMR data, computational methods such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method could be employed to predict the ¹H and ¹³C chemical shifts of this compound. Such calculations would provide theoretical values that could be correlated with experimental data once it becomes available, aiding in the definitive assignment of the NMR spectra. The accuracy of these predictions would depend on the level of theory and the basis set used in the calculations.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Insights

Experimental UV-Vis absorption data for this compound is not documented in the available literature. The electronic spectrum of this compound is expected to be dominated by π → π* transitions of the aromatic system. The presence of the hydroxyl, nitro, and cyano groups, which are all auxochromes and chromophores, would significantly influence the absorption maxima (λmax) and molar absorptivity. The hydroxyl group generally causes a bathochromic (red) shift, while the nitro and cyano groups can also extend the conjugation and lead to shifts in the absorption bands. The presence of multiple substituents would likely result in a complex spectrum with multiple absorption bands in the UV region.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While a specific mass spectrum for this compound was not found, the expected molecular weight and fragmentation patterns can be predicted. The molecular formula is C₇H₃BrN₂O₃, which would result in a molecular ion peak (M⁺) corresponding to its monoisotopic mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org

The fragmentation of the molecular ion would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 u) or NO (30 u) followed by CO (28 u). The loss of the cyano group as HCN (27 u) or the bromo radical (79/81 u) are also plausible fragmentation pathways. libretexts.org The relative abundance of the fragment ions would depend on their stability.

| Fragment Lost | Mass (u) |

|---|---|

| NO₂ | 46 |

| NO | 30 |

| CO | 28 |

| HCN | 27 |

| Br | 79/81 |

Computational Chemistry and Theoretical Investigations of Molecular Properties

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground state properties of molecules with high accuracy. For a molecule like 5-Bromo-2-hydroxy-3-nitrobenzonitrile, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For related compounds like 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been used to determine the most stable conformation. nih.gov A similar approach would be necessary for this compound to identify its preferred conformation, considering the rotational possibilities of the hydroxyl and nitro groups. However, specific conformational analysis studies for this compound have not been reported. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov While DFT is a standard method to calculate these energies, specific HOMO and LUMO energy values for this compound are not available in published literature.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

Theoretical vibrational frequencies can be calculated using DFT and are often compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This comparison helps to validate the computational model and aids in the assignment of vibrational modes to specific molecular motions. For instance, studies on the related molecule 5-Bromo-2-methoxybenzonitrile have successfully used DFT calculations to assign its vibrational spectra. orientjchem.org Such a study for this compound would involve calculating the frequencies corresponding to the stretching and bending of its various bonds (O-H, C≡N, N-O, C-Br, etc.), but this specific analysis has yet to be reported.

Theoretical Prediction of UV Spectral Features

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Visible) of molecules. nih.gov This analysis provides information about the electronic transitions between molecular orbitals, including the transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities. Calculations for similar compounds have been performed to understand their electronic properties. jchps.com A TD-DFT study on this compound would elucidate its UV spectral features, but such specific theoretical data is currently unavailable.

Study of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability are of significant interest for applications in non-linear optics (NLO). DFT calculations are commonly used to predict NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These calculations can help identify promising candidates for NLO materials. nih.govresearchgate.net While the theoretical framework exists, investigations into the specific NLO properties of this compound have not been documented.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of chemical reactions. By analyzing the changes in electron density along a reaction pathway, MEDT provides detailed insights into bond formation and breaking processes. rsc.org It is particularly useful for studying cycloaddition and decomposition reactions. researchgate.netresearchgate.net The application of MEDT to understand the reactivity and potential reaction mechanisms of this compound would be a valuable area of research, but no such studies have been published to date.

Quantitative Analysis of Intermolecular Interactions

The arrangement of molecules in a crystalline solid is dictated by a complex network of intermolecular interactions. The quantitative analysis of these forces is essential for crystal engineering and understanding the physicochemical properties of the material.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

For aromatic compounds containing bromo, hydroxy, and nitro groups, the analysis typically reveals a variety of close contacts. The Hirshfeld surface of a related compound, 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol, shows that Br⋯H/H⋯Br contacts make a significant contribution to the surface (21.7%), alongside O⋯H/H⋯O hydrogen bonds (20.2%). In other similar structures, H⋯H and C⋯H/H⋯C interactions are often the most prevalent, with contributions that can exceed 60% of the total surface for H⋯H contacts.

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, summarizing the intermolecular contacts in the crystal. These plots represent the combination of distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Each type of interaction appears as a characteristic feature on the plot, and the relative contribution of each interaction type can be calculated.

For a molecule like this compound, the expected intermolecular contacts and their hypothetical percentage contributions are summarized in the table below, based on analyses of structurally similar compounds. The presence of hydroxyl and nitro groups suggests that O⋯H/H⋯O interactions will be significant, while the bromine atom will contribute to Br⋯H contacts. The nitrile group can also participate in N⋯H interactions.

Table 1: Hypothetical Intermolecular Contact Contributions for this compound

| Intermolecular Contact | Description | Expected Percentage Contribution (%) |

|---|---|---|

| H⋯H | Contacts between hydrogen atoms. | 35 - 50 |

| O⋯H/H⋯O | Hydrogen bonding involving hydroxyl and nitro groups. | 15 - 25 |

| C⋯H/H⋯C | Interactions involving aromatic rings. | 10 - 20 |

| Br⋯H/H⋯Br | Contacts involving the bromine atom. | 5 - 15 |

| N⋯H/H⋯N | Interactions involving the nitrile and nitro groups. | 5 - 10 |

| C⋯C | π-π stacking interactions between aromatic rings. | < 5 |

Note: The data in this table is illustrative and based on findings for structurally related molecules. Specific percentages would require a dedicated crystallographic and computational study of this compound.

The Non-Covalent Interaction (NCI) index is a computational method used to visualize and characterize weak, non-covalent interactions in three-dimensional space. This analysis is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s). Regions of low electron density and a low reduced density gradient are indicative of non-covalent interactions.

The NCI analysis generates isosurfaces that represent these interactions. The surfaces are typically color-coded based on the value of the second Hessian eigenvalue (λ₂) of the electron density, which distinguishes between different types of interactions:

Blue surfaces: Indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces: Represent weaker, van der Waals interactions.

Red surfaces: Signify repulsive, steric clashes between atoms.

For this compound, an NCI analysis would be expected to reveal several key features. A strong, attractive interaction (a blue isosurface) would likely be present between the hydroxyl group and the nitro or nitrile group of a neighboring molecule, corresponding to a hydrogen bond. Weaker van der Waals interactions (green surfaces) would be expected across the planar aromatic rings, and potential halogen bonding involving the bromine atom could also be visualized. Red areas might appear where steric hindrance occurs, for instance, near the bulky bromine and nitro groups.

Thermodynamics and Energetics of Molecular Transformations

Computational studies can predict the thermodynamic properties and energetic barriers associated with molecular transformations. Using methods like Density Functional Theory (DFT), key parameters such as enthalpy, entropy, and Gibbs free energy can be calculated for the molecule and its potential reaction pathways.

For substituted benzonitriles and phenols, DFT calculations are used to determine thermodynamic stability and reactivity. A study on 5-Bromo-2-Hydroxybenzaldehyde, a structurally similar compound, explored the variation of its thermodynamic properties with temperature to determine reaction feasibility. Similarly, research on 5-Bromo-2-methoxybenzonitrile has investigated properties like solvation free energy in different media. These studies show that as solvent polarity decreases, the solvation free energy tends to increase.

The energetics of molecular transformations, such as proton transfer, tautomerization, or decomposition, can be modeled by calculating the potential energy surface. This involves identifying transition states and calculating the activation energies. For this compound, an important transformation to consider would be the intramolecular or intermolecular proton transfer from the hydroxyl group to the nitro or nitrile group. The energy barrier for such a process would provide insight into the kinetic stability of the compound and its potential to exist in different tautomeric forms.

The table below outlines key thermodynamic parameters that can be determined through computational chemistry for this compound.

Table 2: Key Thermodynamic Parameters from Computational Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Enthalpy | H | Represents the total heat content of the system. |

| Entropy | S | Measures the degree of disorder or randomness in the system. |

| Gibbs Free Energy | G | Determines the spontaneity of a process at constant temperature and pressure. |

| Solvation Free Energy | ΔGsolv | The change in free energy when a molecule is transferred from the gas phase to a solvent. |

These computational investigations provide a detailed molecular-level picture that complements experimental findings, offering predictive power for the behavior and properties of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol |

| 5-Bromo-2-Hydroxybenzaldehyde |

Chemical Reactivity and Derivatization Studies

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into other functional groups such as carboxylic acids, amides, or ketones. While specific studies on 5-Bromo-2-hydroxy-3-nitrobenzonitrile are not prevalent, the reactivity of the nitrile group in similar aromatic compounds is well-documented. For instance, in 5-bromo-2-hydroxybenzonitrile, the nitrile group acts as a hydrogen bond acceptor. nih.gov This indicates its electron density and potential for interaction with electrophiles or participation in reactions with nucleophiles.

The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. For example, [3+2] cycloadditions with 1,3-dipoles can lead to the formation of five-membered heterocycles like tetrazoles or triazoles. While specific examples involving this compound are not detailed in the available literature, the general reactivity of nitriles in such transformations is a fundamental concept in organic synthesis. The electronic nature of the substituents on the benzene (B151609) ring would be expected to influence the rate and regioselectivity of these cycloaddition reactions.

Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group is a key site for derivatization, allowing for the introduction of various other functional groups.

The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions typically proceed via nucleophilic attack of the phenoxide ion, formed by deprotonation of the hydroxyl group with a suitable base, on an alkyl or acyl halide. The general principles of O-alkylation and O-acylation are broadly applicable to phenolic compounds. organic-chemistry.org For a related compound, 5-Bromo-2-hydroxy-3-methoxybenzonitrile, the presence of the hydroxyl group suggests its availability for such transformations. chemscene.com

Table 1: Representative O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃) | Aryl ether |

The hydroxyl group, in proximity to other potential coordinating atoms like the nitrogen of the nitrile group or the oxygen atoms of the nitro group, can participate in the formation of metal complexes. The hydroxyl group can be deprotonated to act as an anionic oxygen donor. This is a common feature in the design of chelating ligands. For instance, Schiff bases derived from the related 5-bromosalicylaldehyde (B98134) readily form complexes with metal ions, where the phenolic oxygen is a key coordinating atom. researchgate.netmdpi.com Similarly, a benzimidazole-based ligand derived from 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) demonstrates the coordinating ability of the phenolic hydroxyl group. sigmaaldrich.com

Table 2: Potential Coordination Sites for Metal Chelation

| Functional Group | Potential Donor Atom |

|---|---|

| Hydroxyl | Oxygen |

| Nitrile | Nitrogen |

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group and can undergo several types of reactions, most notably reduction to an amino group or nucleophilic aromatic substitution. In compounds like 4-bromo-5-nitrophthalonitrile, the nitro group can be displaced by nucleophiles, although the bromine atom is often more reactive. researchgate.net The reduction of the nitro group to an amine is a common transformation that opens up a wide range of further derivatization possibilities, such as diazotization followed by substitution, or acylation to form amides.

Table 3: Common Transformations of the Nitro Group

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Reduction | Reducing agents (e.g., Sn/HCl, H₂/Pd-C) | Amino |

Reduction Reactions of the Nitro Functionality

The nitro group is a versatile functional group that can be readily reduced to an amino group, a transformation of significant synthetic utility. The reduction of the nitro functionality in this compound yields 3-amino-5-bromo-2-hydroxybenzonitrile. This conversion transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a common and efficient method for reducing aromatic nitro groups. masterorganicchemistry.com The reaction is typically carried out using a metal catalyst such as palladium, platinum, or Raney nickel under a hydrogen atmosphere. wikipedia.orgsci-hub.se This method is often preferred for its clean reaction profile and high yields. sci-hub.se

Metal-Acid Systems: The use of easily oxidized metals in the presence of an acid is a classic method for nitro group reduction. masterorganicchemistry.com Common combinations include iron (Fe) in acetic acid, or tin (Sn) or zinc (Zn) in hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

| Method | Reagents | General Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Generally clean and high-yielding; can sometimes affect other reducible groups like alkenes or alkynes. masterorganicchemistry.comwikipedia.org |

| Dissolving Metal Reduction | Fe/HCl, Sn/HCl, Zn/HCl | A robust and widely used method, particularly on an industrial scale. masterorganicchemistry.comwikipedia.org |

| Sulfide Reduction | Na₂S, (NH₄)₂S, or NaHS | Useful for selective reduction of one nitro group in dinitro compounds. wikipedia.org |

| Hydride Transfer | Sodium Borohydride (NaBH₄) with a catalyst (e.g., Ni(PPh₃)₄) | NaBH₄ alone is generally not strong enough to reduce nitro groups but can do so in the presence of a transition metal catalyst. jsynthchem.com |

Electrophilic Character and Resonance Effects

The aromatic ring of this compound is rendered significantly electron-deficient, and thus electrophilic, due to the presence of three potent electron-withdrawing groups: nitro (-NO2), cyano (-CN), and bromo (-Br). quora.comaskfilo.comvanderbilt.edu These groups pull electron density away from the benzene ring through both inductive and resonance effects. tiwariacademy.comucalgary.ca

This electron withdrawal has several important consequences:

Increased Acidity: The electron-withdrawing groups stabilize the phenoxide ion formed upon deprotonation of the hydroxyl group. quora.comaskfilo.com The negative charge on the oxygen can be delocalized onto the aromatic ring and further onto the oxygen atoms of the nitro group and the nitrogen of the cyano group, particularly when these are in ortho or para positions. tiwariacademy.comucalgary.ca This stabilization facilitates the release of the proton, making this compound more acidic than phenol (B47542). askfilo.comvanderbilt.edu

Activation for Nucleophilic Attack: The severe electron deficiency of the aromatic ring makes it susceptible to attack by nucleophiles, a key feature for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org

The resonance structures of the corresponding phenoxide ion illustrate the delocalization of the negative charge, which is a key factor in its stability. The charge is effectively spread across the electronegative atoms of the nitro and cyano substituents.

Cross-Coupling Reactions at the Bromine Center

The bromine atom on the aromatic ring serves as a versatile handle for introducing new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through various transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed C-C, C-N, and C-O Bond Formations

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming new bonds at sp²-hybridized carbon centers. rsc.orgmdpi.com

C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org For this compound, this reaction would allow for the introduction of a wide range of alkyl, alkenyl, aryl, or heteroaryl groups at the C-5 position, replacing the bromine atom. The reaction is valued for its mild conditions and tolerance of many functional groups. wikipedia.orgnih.gov

C-N Bond Formation (Buchwald-Hartwig Amination): This reaction enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This methodology could be applied to this compound to synthesize a variety of substituted anilines. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. wikipedia.org

C-O Bond Formation (Buchwald-Hartwig Etherification): A variation of the Buchwald-Hartwig amination allows for the formation of C-O bonds, typically to create diaryl ethers. organic-chemistry.org This involves coupling the aryl bromide with an alcohol or a phenol in the presence of a suitable palladium catalyst and base.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst/Ligand | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Boronic acid (RB(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Buchwald-Hartwig Amination | C-N | Amine (R₂NH) | Pd₂(dba)₃ / XPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Buchwald-Hartwig Etherification | C-O | Alcohol/Phenol (ROH) | Pd(OAc)₂ / Ligand | NaOt-Bu, Cs₂CO₃ |

Organometallic Reagent-Mediated Transformations

Transformations involving organometallic reagents like Grignard or organolithium compounds offer another pathway for functionalization at the bromine center. However, the presence of the acidic phenolic proton and the electrophilic nitro and cyano groups complicates the direct application of these highly basic and nucleophilic reagents. masterorganicchemistry.com

To utilize these reagents, protection of the hydroxyl group would likely be necessary to prevent acid-base reactions. Once protected, a Grignard reagent could potentially be formed via magnesium-halogen exchange. This organometallic intermediate could then react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups. masterorganicchemistry.com

Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-deficient aromatic rings. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgnih.gov

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Elimination Step: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. libretexts.org

The compound this compound is an excellent substrate for SNAr reactions for several reasons:

Leaving Group: Bromide is a good leaving group.

Activation: The ring is strongly activated by the electron-withdrawing nitro and cyano groups, which are positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgnih.gov The nitro group is ortho to the bromine, and the cyano group is para, providing optimal stabilization. youtube.com

Deprotonation: The hydroxyl group, upon deprotonation to a phenoxide under basic conditions, becomes a powerful activating group, further enhancing the ring's susceptibility to nucleophilic attack.

A wide variety of nucleophiles can displace the bromide ion in this compound, including alkoxides, phenoxides, amines, and thiolates, leading to a diverse range of substituted products. mdpi.com

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Aryl ether |

| Amine | Ammonia (NH₃) or primary/secondary amines (RNH₂/R₂NH) | Substituted aniline |

| Thiolate | Sodium thiophenoxide (NaSPh) | Aryl sulfide |

Further Electrophilic Substitution

A comprehensive review of scientific literature and chemical databases indicates that further electrophilic substitution reactions on the aromatic ring of this compound are not well-documented. The existing substituents on the benzene ring significantly influence its reactivity towards electrophiles.

The electron-withdrawing nature of the nitro (NO₂) and cyano (CN) groups deactivates the aromatic ring, making it less susceptible to electrophilic attack. Conversely, the hydroxyl (-OH) group is an activating group. However, the strong deactivating effect of the nitro and cyano groups is expected to dominate, rendering further substitution challenging under standard electrophilic aromatic substitution conditions.

The positions open for substitution are C4 and C6 relative to the hydroxyl group. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of any potential electrophilic substitution:

Hydroxyl group (-OH): Ortho-, para-directing and strongly activating.

Bromo group (-Br): Ortho-, para-directing and deactivating.

Nitro group (-NO₂): Meta-directing and strongly deactivating.

Cyano group (-CN): Meta-directing and strongly deactivating.

Given the cumulative deactivating effects and the steric hindrance from the existing bulky groups, forcing conditions would likely be required to achieve any further electrophilic substitution. However, at present, there are no specific examples of such reactions, like nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation, reported for this compound in the available literature.

Due to the lack of experimental data, a data table for further electrophilic substitution reactions cannot be provided.

Potential Academic Applications in Material Science and Advanced Organic Synthesis

A Versatile Building Block in Complex Organic Synthesis

5-Bromo-2-hydroxy-3-nitrobenzonitrile serves as a highly valuable intermediate and building block in the multi-step synthesis of complex organic molecules. The presence of four distinct and reactive functional groups on the aromatic ring allows for a wide range of chemical transformations, providing synthetic chemists with a powerful tool for constructing intricate molecular frameworks.

The reactivity of this compound is governed by the interplay of its substituents. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution, while the hydroxyl group can be readily converted into other functionalities or participate in condensation reactions. The bromine atom provides a handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This multi-functional nature makes it a sought-after precursor in the synthesis of pharmaceuticals and other biologically active compounds. For instance, the related compound 5-bromo-2-hydroxybenzonitrile is a known synthetic reagent for potential antiretroviral drugs, cancer therapies, and osteoporosis treatments nih.gov. The introduction of the nitro group in this compound further modifies its electronic properties and reactivity, opening up new avenues for synthetic exploration.

The strategic positioning of the functional groups also allows for regioselective reactions. For example, the hydroxyl group directs electrophilic substitution to specific positions on the ring, while the steric hindrance and electronic effects of the existing substituents can be exploited to control the outcome of subsequent reactions. This level of control is crucial in the total synthesis of complex natural products and the design of novel drug candidates.

Theoretical and Synthetic Perspectives on Organic Nonlinear Optical (NLO) Materials

The development of organic nonlinear optical (NLO) materials is a rapidly growing field, driven by the demand for advanced photonic and optoelectronic devices. This compound possesses several key molecular features that make it a promising candidate for the design and synthesis of new NLO materials.

From a theoretical standpoint, the molecule combines a π-conjugated system (the benzene (B151609) ring) with strong electron-donating (hydroxyl) and electron-withdrawing (nitro and cyano) groups. This "push-pull" electronic structure is a fundamental requirement for high second-order NLO activity (hyperpolarizability). Computational studies using methods like Density Functional Theory (DFT) can be employed to predict the NLO properties of this molecule and its derivatives researchgate.netresearchgate.net. Theoretical analyses of related molecules, such as 2-Bromo-5-nitrothiozole, have shown that such substitutions can lead to significant NLO responses researchgate.net. The presence of the heavy bromine atom can also enhance the NLO properties through the heavy-atom effect.

Synthetically, this compound can be used as a precursor to construct larger, more complex NLO chromophores. The reactive sites on the molecule allow for its incorporation into polymeric structures or the attachment of other conjugated systems, leading to materials with enhanced NLO performance rsc.org. For example, the hydroxyl group can be used to anchor the molecule to a polymer backbone, while the bromo and cyano groups can be modified to extend the π-conjugation. Research into organic NLO materials has demonstrated that molecular design strategies focusing on cyanine dyes and other chromophores with strong intramolecular charge transfer lead to high-performance materials for applications in ultrafast information processing rsc.org.

Contributions to Crystal Engineering and Supramolecular Assembly

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired physical and chemical properties. This compound is an excellent candidate for studies in this field due to its ability to form a variety of intermolecular interactions, leading to predictable and controllable supramolecular assemblies.

The hydroxyl and nitro groups are particularly important in directing the crystal packing. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the cyano group can act as hydrogen bond acceptors. These hydrogen bonding interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state. Studies on related nitro- and hydroxy-substituted salicylaldehydes have shown the significant influence of these groups on intramolecular and intermolecular hydrogen bonding nih.govnih.gov.

Furthermore, the bromine atom can participate in halogen bonding, another important non-covalent interaction in crystal engineering. The interplay between hydrogen bonding, halogen bonding, and π-π stacking interactions involving the aromatic ring can lead to the formation of complex and interesting supramolecular architectures. The crystal structure of the related compound 5-bromo-2-hydroxybenzonitrile reveals a one-dimensional hydrogen-bonded chain nih.gov. The introduction of a nitro group is expected to significantly alter these packing arrangements, potentially leading to novel crystal forms with unique properties.

A Precursor for the Design and Synthesis of Novel Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound serves as a versatile starting material for the synthesis of a variety of novel heterocyclic scaffolds.

The presence of multiple reactive functional groups in a compact arrangement allows for a range of cyclization and cyclocondensation reactions. For instance, the hydroxyl and cyano groups can react with suitable reagents to form fused heterocyclic systems such as benzofurans organic-chemistry.orgnih.govresearchgate.netnih.govjocpr.com. The nitro group can be reduced to an amino group, which can then be used to construct nitrogen-containing heterocycles like quinolines or benzodiazepines.

The bromine atom can be utilized in transition metal-catalyzed reactions to introduce further complexity and build diverse heterocyclic libraries. For example, palladium-catalyzed coupling reactions can be used to attach other aromatic or heterocyclic rings to the benzonitrile (B105546) core. The versatility of this starting material allows for the generation of a wide array of structurally diverse heterocyclic compounds with potential applications in drug discovery and materials science. For instance, a multicomponent condensation involving 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005), a related compound, has been used to synthesize tetrahydro organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7-ol derivatives semanticscholar.org.

Applications in Ligand Design for Coordination Chemistry and Material Science

The field of coordination chemistry relies on the design and synthesis of organic ligands that can bind to metal ions to form coordination complexes and coordination polymers with specific properties and applications. This compound and its derivatives are attractive candidates for ligand design due to the presence of multiple potential coordination sites.

The hydroxyl group, the cyano group, and the nitro group can all coordinate to metal ions. The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other ligands. This versatility allows for the formation of a wide range of coordination complexes with different geometries and electronic properties.

These coordination complexes can have applications in catalysis, sensing, and as building blocks for functional materials such as metal-organic frameworks (MOFs). MOFs are porous crystalline materials with potential applications in gas storage, separation, and catalysis. The use of functionalized organic linkers, such as those derived from this compound, can lead to MOFs with tailored properties. For example, the nitro group can be reduced to an amino group after the formation of the MOF, allowing for post-synthetic modification and the introduction of new functionalities. The synthesis of gallium (III) complexes with ligands derived from 5-bromosalicylaldehyde (B98134) has demonstrated the potential of such systems in medicinal applications mdpi.com. The development of coordination polymers often utilizes ligands with multiple binding sites to create extended networks with interesting properties nih.govresearchgate.netmdpi.comescholarship.org.

Q & A

(Basic) What are the optimal synthetic routes for preparing 5-Bromo-2-hydroxy-3-nitrobenzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of a benzonitrile precursor. A plausible route starts with 5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5, referenced in ), followed by regioselective nitration at the 3-position. Nitration can be achieved using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration or decomposition. Optimization should focus on:

- Reagent stoichiometry : A 1:1.2 molar ratio of precursor to nitric acid minimizes byproducts.

- Temperature control : Lower temperatures favor mono-nitration.

- Workup : Neutralization with NaHCO₃ and purification via recrystallization (ethanol/water) .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns. The hydroxyl proton (2-position) appears as a singlet (~δ 10–12 ppm), while nitro and bromo groups deshield adjacent aromatic protons.

- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches), and ~3300 cm⁻¹ (O-H stretch).

- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ at m/z 257.94 (C₇H₄BrN₂O₃).

Cross-referencing with databases like NIST ( ) ensures accurate assignment of functional groups .

(Advanced) How can researchers resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from impurities or storage conditions. Methodological solutions include:

- Differential Scanning Calorimetry (DSC) : To determine melting point consistency and detect polymorphs.

- Controlled stability studies : Store samples under inert atmospheres (N₂) at 0–4°C (per ) and monitor degradation via HPLC.

- Reproducibility protocols : Validate purity (>98%) using orthogonal methods (e.g., NMR, elemental analysis) .

(Advanced) What computational strategies can predict the regioselectivity of nitration in 5-Bromo-2-hydroxybenzonitrile derivatives?

The Institute for Chemical Reaction Design and Discovery (ICReDD) methodology ( ) combines quantum chemical calculations (DFT) and machine learning to model reaction pathways. Key steps:

Transition state analysis : Identify energy barriers for nitration at positions 3 vs. 2.

Electrostatic potential maps : The hydroxyl group at 2-position acts as a meta-directing group, favoring nitration at 3-position.

Benchmarking : Compare predicted vs. experimental outcomes using Gaussian or ORCA software .

(Advanced) How can researchers design bioactive derivatives of this compound for anticancer applications?

Rational design involves:

- Functional group modulation : Replace the nitro group with amines (via reduction) or introduce fluorinated substituents ( ) to enhance bioavailability.

(Advanced) What experimental designs mitigate competing side reactions during functionalization of this compound?

Employ factorial design () to optimize variables:

- Factor 1 : Solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.

- Factor 2 : Catalyst loading (e.g., Pd for cross-couplings).

- Response surface analysis : Statistically identify interactions between variables using software like Minitab.

Example: For Suzuki-Miyaura coupling, a 2² factorial design with Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ (2–3 equiv.) maximizes yield while minimizing debromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.